molecular formula C11H18N2O3S B2924505 1-[3-(Pyrrolidine-1-sulfonyl)pyrrolidin-1-yl]prop-2-en-1-one CAS No. 2093800-91-8

1-[3-(Pyrrolidine-1-sulfonyl)pyrrolidin-1-yl]prop-2-en-1-one

Cat. No. B2924505
CAS RN: 2093800-91-8
M. Wt: 258.34
InChI Key: HOVYFSNECDJXCO-UHFFFAOYSA-N
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Description

The compound “1-[3-(Pyrrolidine-1-sulfonyl)pyrrolidin-1-yl]prop-2-en-1-one” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through various strategies. One approach involves ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions . Another approach involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .


Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is characterized by the presence of a five-membered ring with one nitrogen atom . The structure of the molecule can be influenced by various factors, including the stereochemistry of the molecule and the spatial orientation of substituents .


Chemical Reactions Analysis

The chemical reactions involving pyrrolidine derivatives can be complex and varied. The pyrrolidine ring can undergo various transformations, leading to the formation of different bioactive molecules .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives can be influenced by various factors, including the structure of the molecule and the presence of different substituents . For example, the presence of a pyrrolidine ring can contribute to the stereochemistry of the molecule and increase its three-dimensional coverage .

Mechanism of Action

The mechanism of action of pyrrolidine derivatives can vary depending on the specific compound and its target. Some pyrrolidine derivatives have been found to act as catalysts for the synthesis of N-sulfinyl aldimines from carbonyl compounds and sulfonamides .

Safety and Hazards

The safety and hazards associated with pyrrolidine derivatives can vary depending on the specific compound. Some pyrrolidine derivatives may pose risks to health and safety .

Future Directions

The future directions in the research and development of pyrrolidine derivatives are promising. The versatility of the pyrrolidine scaffold makes it a valuable tool in the design of new compounds with different biological profiles . The ongoing research in this area is likely to lead to the discovery of new bioactive molecules with potential therapeutic applications .

properties

IUPAC Name

1-(3-pyrrolidin-1-ylsulfonylpyrrolidin-1-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3S/c1-2-11(14)12-8-5-10(9-12)17(15,16)13-6-3-4-7-13/h2,10H,1,3-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOVYFSNECDJXCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(C1)S(=O)(=O)N2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(Pyrrolidine-1-sulfonyl)pyrrolidin-1-yl]prop-2-en-1-one

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